

# Physiological Substrates of Cathepsin G In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cathepsin G (CG) is a neutral serine protease predominantly found in the azurophilic granules of neutrophils. Upon degranulation at sites of inflammation, CG is released into the extracellular milieu where it plays a critical role in host defense, inflammation, and tissue remodeling. Its broad substrate specificity, exhibiting both chymotrypsin- and trypsin-like activities, allows it to cleave a diverse array of physiological substrates, thereby modulating numerous biological processes. Understanding the in vivo substrates of Cathepsin G is crucial for elucidating its precise roles in health and disease and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the known physiological substrates of Cathepsin G, detailing the experimental methodologies used for their identification and validation. Quantitative data on cleavage efficiency are summarized, and key signaling pathways modulated by CG activity are illustrated.

## Introduction

**Cathepsin G** is a key effector molecule of the innate immune system. While its primary function is the degradation of phagocytosed pathogens within neutrophils, its release into the extracellular space leads to the cleavage of a wide range of host proteins.[1][2] This extracellular activity is implicated in both beneficial and pathological processes, including the regulation of inflammatory responses, clearance of cellular debris, and the pathogenesis of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.



[2] The identification and characterization of its in vivo substrates are therefore of significant interest.

# **Known Physiological Substrates of Cathepsin G**

**Cathepsin G** exhibits a dual substrate specificity, preferentially cleaving after bulky hydrophobic residues (Phe, Tyr, Leu) in the P1 position (chymotrypsin-like) and to a lesser extent after basic residues (Lys, Arg) (trypsin-like).[3][4] This allows it to act on a wide variety of protein targets. The known in vivo physiological substrates of **Cathepsin G** are summarized in the tables below, categorized by their biological function.

## **Extracellular Matrix (ECM) Components**

**Cathepsin G** contributes to tissue remodeling and neutrophil migration by degrading major components of the extracellular matrix.

| Substrate                          | Cleavage<br>Site(s) | kcat/Km<br>(M <sup>-1</sup> s <sup>-1</sup> ) | Method of<br>Identification                 | Reference(s) |
|------------------------------------|---------------------|-----------------------------------------------|---------------------------------------------|--------------|
| Fibronectin                        | Multiple sites      | Not reported                                  | In vitro<br>degradation<br>assays           | [5]          |
| Elastin                            | Not specified       | Not reported                                  | Ex vivo<br>degradation of<br>dermal elastin | [6]          |
| Denatured<br>Collagen<br>(Gelatin) | Not specified       | Not reported                                  | In vitro<br>degradation<br>assays           | [7][8]       |
| Vitronectin                        | Not reported        | Not reported                                  | Not specified                               | [5]          |
| Laminin                            | Not reported        | Not reported                                  | Not specified                               | [5]          |

## **Cell Surface Receptors**

Cleavage of cell surface receptors by **Cathepsin G** can either activate or inactivate signaling pathways, profoundly impacting cellular responses.



| Substrate                                      | Cleavage<br>Site(s)               | kcat/Km<br>(M <sup>-1</sup> s <sup>-1</sup> ) | Method of<br>Identification                                                  | Reference(s) |
|------------------------------------------------|-----------------------------------|-----------------------------------------------|------------------------------------------------------------------------------|--------------|
| Protease-<br>Activated<br>Receptor 4<br>(PAR4) | Ser67-Arg68                       | Not reported                                  | Mass<br>spectrometry of<br>PAR4 N-terminal<br>peptides,<br>functional assays | [2]          |
| MHC Class I                                    | Not specified                     | Not reported                                  | In vitro degradation of recombinant and cell-derived MHC                     | [9]          |
| MHC Class II                                   | Loop between β1<br>and β2 domains | Not reported                                  | In vitro degradation, N- terminal sequencing, MALDI-TOF                      | [10][11][12] |
| CXCR4                                          | Not specified                     | Not reported                                  | Functional<br>assays<br>(degradation)                                        | [13]         |

# **Soluble Mediators of Inflammation and Immunity**

**Cathepsin G** can process and modulate the activity of various cytokines, chemokines, and complement components, thereby fine-tuning the inflammatory response.



| Substrate                                           | Cleavage<br>Site(s)          | kcat/Km<br>(M <sup>-1</sup> s <sup>-1</sup> )  | Method of Identification                    | Reference(s) |
|-----------------------------------------------------|------------------------------|------------------------------------------------|---------------------------------------------|--------------|
| Interleukin-1β<br>(pro-IL-1β)                       | Not specified                | Not reported                                   | In vivo and in vitro activation assays      | [3]          |
| Interleukin-18<br>(pro-IL-18)                       | Not specified                | Not reported                                   | In vivo and in vitro activation assays      | [3]          |
| Interleukin-33<br>(IL-33)                           | Not specified                | Not reported                                   | In vitro cleavage<br>assays                 | [9]          |
| Interleukin-15<br>(IL-15)                           | Not specified                | Not reported                                   | In vitro cleavage<br>assays                 | [9]          |
| Chemerin<br>(prochemerin)                           | Not specified                | Not reported                                   | Functional<br>assays<br>(activation)        | [13]         |
| Complement C3                                       | Multiple sites               | Not reported                                   | In vitro cleavage<br>assays                 | [5]          |
| Immunoglobulin<br>G (IgG)                           | Hinge region and other sites | Subclass dependent (IgG3 > IgG4 > IgG1 > IgG2) | Kinetic analysis<br>of subclass<br>cleavage | [14]         |
| Stromal cell-<br>derived factor 1<br>(SDF-1/CXCL12) | Not specified                | Not reported                                   | Functional<br>assays<br>(inactivation)      | [13]         |
| CCL3 (MIP-1α)                                       | Not specified                | Not reported                                   | Functional<br>assays<br>(degradation)       | [13]         |
| CCL5 (RANTES)                                       | Not specified                | Not reported                                   | Functional<br>assays<br>(degradation)       | [13]         |



Note: Quantitative kinetic data (kcat/Km) for most in vivo substrates of **Cathepsin G** are not extensively reported in the literature. The available data often pertains to synthetic peptide substrates. For instance, a highly sensitive synthetic fluorogenic substrate, Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp, is cleaved by **Cathepsin G** with a kcat/Km of 150 mM<sup>-1</sup>s<sup>-1</sup>.[15]

# **Experimental Methodologies for Substrate Identification**

The identification of bona fide protease substrates in a complex biological environment is a challenging task. A variety of techniques, from traditional biochemical assays to advanced proteomic approaches, have been employed to identify the substrates of **Cathepsin G**.

## **Proteomic Approaches: N-terminomics**

N-terminomics has emerged as a powerful, unbiased strategy for the global identification of protease substrates and their cleavage sites in vivo. One of the most widely used methods is Terminal Amine Isotopic Labeling of Substrates (TAILS).

The TAILS protocol enables the enrichment of N-terminal peptides from complex protein mixtures, allowing for the identification of both the original protein N-termini and the neo-N-termini generated by proteolytic cleavage.

#### Materials:

- Biological samples (e.g., cell lysates, secretomes) with and without active Cathepsin G
  (control vs. experimental).
- Dimethyl labeling reagents (light and heavy formaldehyde).
- Sodium cyanoborohydride.
- Trypsin.
- HPG-ALD polymer (aldehyde-reactive polymer).
- Standard buffers and reagents for proteomics.



• High-resolution mass spectrometer (e.g., Orbitrap).

#### Procedure:

- Protein Extraction and Quantification: Extract proteins from control and experimental samples using a suitable lysis buffer. Quantify the protein concentration accurately.
- Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide.
- Isotopic Labeling of Primary Amines: Label the primary amines (N-termini and lysine side chains) of proteins in the control sample with the "light" dimethyl label and the experimental sample with the "heavy" label. This is achieved through reductive amination.
- Sample Pooling and Trypsin Digestion: Combine the light- and heavy-labeled samples in a 1:1 ratio. Digest the pooled protein mixture with trypsin. Trypsin will cleave C-terminal to arginine and lysine residues, but since the lysines are blocked by the dimethyl label, cleavage will only occur after arginine.
- Negative Selection of N-terminal Peptides: Add the aldehyde-reactive polymer (HPG-ALD) to
  the peptide mixture. The polymer will covalently bind to the free N-termini of the internal
  tryptic peptides. The original and neo-N-terminal peptides, having their N-termini blocked by
  the dimethyl label, will not react with the polymer.
- Enrichment of N-terminal Peptides: Separate the polymer-bound internal peptides from the unbound N-terminal peptides by centrifugation and filtration.
- LC-MS/MS Analysis: Analyze the enriched N-terminal peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify the peptides and quantify the relative abundance of the light and heavy forms. Neo-N-terminal peptides generated by Cathepsin G cleavage will show a high heavy/light ratio.

# **Activity-Based Protein Profiling (ABPP)**



ABPP utilizes chemical probes that covalently bind to the active site of proteases. This technique can be used to assess the activity of **Cathepsin G** in complex biological samples and can be adapted for substrate discovery.

## **In Vitro Cleavage Assays**

Incubating purified **Cathepsin G** with a candidate substrate protein followed by analysis of the cleavage products by SDS-PAGE, N-terminal sequencing, or mass spectrometry is a common method to validate potential substrates identified through proteomic screens.

# Signaling Pathways Modulated by Cathepsin G

The proteolytic activity of **Cathepsin G** can initiate or modulate several important signaling pathways, particularly in the context of inflammation and immunity.

## **Protease-Activated Receptor (PAR) Signaling**

**Cathepsin G** is a potent activator of PAR4 on platelets and other cells.[16][17] Cleavage of the N-terminal exodomain of PAR4 unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This leads to G-protein-mediated signaling cascades.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of proteolytic products and natural protein N-termini by Terminal Amine Isotopic Labeling of Substrates (TAILS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracardiac administration of neutrophil protease cathepsin G activates noncanonical inflammasome pathway and promotes inflammation and pathological remodeling in non-injured heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Protease Substrates in Complex Proteomes by iTRAQ-TAILS on a Thermo Q Exactive Instrument | Springer Nature Experiments
   [experiments.springernature.com]
- 5. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Cathepsin G degrades denatured collagen PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Selective Cleavage of Cytokines and Chemokines by the Human Mast Cell Chymase and Neutrophil Cathepsin G PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction [frontiersin.org]
- 11. Masking of a cathepsin G cleavage site in vivo contributes to the proteolytic resistance of major histocompatibility complex class II molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Masking of a cathepsin G cleavage site in vivo contributes to the proteolytic resistance of major histocompatibility complex class II molecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cathepsin G: roles in antigen presentation and beyond PMC [pmc.ncbi.nlm.nih.gov]



- 14. Methods for the proteomic identification of protease substrates PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cathepsin G activates protease-activated receptor-4 in human platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physiological Substrates of Cathepsin G In Vivo: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13658871#physiological-substrates-of-cathepsin-g-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com